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Compound of Interest

8-(4-Piperidinyloxy)quinoline
Compound Name:

dihydrochloride
CAS No.: 1185297-61-3
Cat. No.: B1419462

Get Quote

Introduction & Scope

This Application Note details the procedure for the salt formation of 8-(4-
Piperidinyloxy)quinoline (CAS: 123547-23-3 for generic structure reference).[1][2] This
compound features a bicyclic quinoline core linked via an ether bridge to a piperidine ring.[2]

From a medicinal chemistry perspective, the free base of 8-(4-Piperidinyloxy)quinoline often
presents as a viscous oil or low-melting solid with poor aqueous solubility and limited oxidative
stability.[1][2] Salt formation is critical to:

+ Enhance Bioavailability: Improve aqueous solubility for in vivo studies.
» Stabilize the API: Prevent oxidation of the secondary amine.

» Facilitate Handling: Convert the material into a free-flowing crystalline solid.

Physicochemical Rationale (The "Why")
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The molecule contains two basic nitrogen centers with distinct pKa values:[1][2]

 Piperidine Nitrogen (

): Highly basic (Calculated pKa

10.5 — 11.0).[1][2]

e Quinoline Nitrogen (

): Weakly basic (Calculated pKa

4.9).[1][2]

Strategic Implication:

e Mono-salts: Addition of 1 equivalent of acid will selectively protonate the

site.[2] This is the preferred form for pharmaceutical development to avoid the high acidity

associated with protonating the weak quinoline base.

o Di-salts: Excess strong acid (e.g., HCI) can protonate both sites, but these salts are often

highly hygroscopic and prone to hydrolysis (releasing acid) in solution.[1][2]

Pre-Formulation Data Summary

Before initiating salt formation, the following solubility profile of the free base should be verified.

Solvent

Solubility (Free Base)

Suitability for Salt
Formation

Methanol/Ethanol

High (>100 mg/mL)

Excellent (Primary solvent)

Isopropanol (IPA) High Good (Crystallization solvent)
Ethyl Acetate Moderate Good (Anti-solvent)

Diethyl Ether / MTBE Low Excellent (Precipitant)

Water Negligible Poor (Avoid)
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Experimental Protocols

Protocol A: Preparation of 8-(4-Piperidinyloxy)quinoline
Mono-Hydrochloride

Objective: To synthesize the stable, stoichiometric mono-HCI salt. Target Form: Crystalline
solid.

Materials
e Precursor: 8-(4-Piperidinyloxy)quinoline (Free Base)[1][2]

e Acid Source: 1.25 M HCI in Ethanol (or 4 M HCI in Dioxane)
¢ Solvent: Absolute Ethanol[2]

e Anti-solvent: Diethyl Ether or MTBE[2]

Step-by-Step Methodology

 Dissolution:
o Dissolve 1.0 g (4.38 mmol) of the free base in 10 mL of absolute ethanol.[2]
o Note: If the oil is viscous, mild heating to 40°C ensures homogeneity.

» Acid Addition (Controlled):
o Cool the solution to 0-5°C in an ice bath.

o Add 1.05 equivalents of HCI (e.g., 3.68 mL of 1.25 M HCI in EtOH) dropwise over 10
minutes.

o Critical Mechanism:[1][2] Slow addition at low temperature favors the protonation of the
highly basic piperidine nitrogen without kinetically trapping impurities or protonating the
quinoline ring transiently.

e Crystallization:
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o Stir the mixture at room temperature (25°C) for 1 hour.

o Observation: A white precipitate should begin to form.[2] If the solution remains clear,
slowly add diethyl ether (up to 20 mL) until turbidity persists.[1][2]

e Aging:

o Stir the suspension for an additional 2 hours to ripen the crystals.
* Isolation:

o Filter the solid using a sintered glass funnel (Porosity 3).[1][2]

o Wash the cake twice with cold diethyl ether (2 x 5 mL) to remove unreacted free base and
excess acid.[1][2]

e Drying:
o Dry under vacuum (50 mbar) at 45°C for 12 hours.

Expected Yield: 85-95% Expected Appearance: White to off-white crystalline powder.[1]

Protocol B: Preparation of Fumarate Salt (Alternative)

Objective: To produce a non-hygroscopic salt if the HCI salt proves unstable.[2] Fumaric acid
often forms robust hydrogen-bonded networks with secondary amines.[1]

Methodology

o Stoichiometry: Use 0.5 equivalents (for hemi-fumarate) or 1.0 equivalent (for mono-
fumarate). Recommendation: Start with 1.0 eq.

e Solvent System: Isopropanol (IPA).[1][2]
» Procedure:
o Dissolve 1.0 g of free base in 15 mL IPA at 50°C.

o Separately dissolve 1.0 eq of fumaric acid in 10 mL hot IPA.
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o Add the hot acid solution to the base solution.[3]

o Allow to cool slowly to Room Temperature over 4 hours (controlled cooling promotes larger
crystal size).[1][2]

o Filter and dry as per Protocol A.[2]

Visualization of Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate salt form
based on the pKa differential and desired properties.

Start: 8-(4-Piperidinyloxy)quinoline

(Free Base, Qil)

Analyze pKa
N(pip) ~11.0 vs N(quin) ~4.9
Select Acid Stoichiometry

Standard Pharma Use

Solubility Extremes

Target: Mono-Salt Target: Di-Salt
(Protonates N-piperidine) (Protonates both N)

Add 1.0 eq HCI

Add 1.0 eq Fumaric Acid Add >2.5 eq HCI
Solvent; EtOH/Ether Solvent: IPA (Hot) Solvent: Dioxane

Mono-HCI Salt Fumarate Salt Di-HCI Salt
(Stable, Bioavailable) (Non-hygroscopic, Crystalline) (Hygroscopic, High Acidity)

Click to download full resolution via product page
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Caption: Decision tree for salt selection based on pKa differentials. Green paths indicate
preferred pharmaceutical development routes.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, the following analytical criteria must be met.

Proton NMR ( -NMR) Diagnostic

Comparison of the Free Base vs. Mono-HCI salt in DMSO-

» Piperidine Ring Protons: In the salt form, the signals for the methylene protons adjacent to
the nitrogen (

) will shift downfield (higher ppm, typically
ppm) due to the positive charge.[1][2]

e Quinoline Protons: Should show minimal shift in the Mono-HCI salt.[1] Significant shifting of
quinoline protons suggests formation of the Di-HCI salt or mixed species.

Chloride Content Titration

e Method: Argentometric titration with
[1112]
o Acceptance Criteria:
o Mono-HCI theoretical Cl content:
(depending on exact MW).[1][2]
o Di-HCI theoretical Cl content:

1]

o Result must be within
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of theoretical Mono-HCI value.

HPLC Purity Check

e Column: C18 Reverse Phase.[2][4]
o Mobile Phase: Acetonitrile : Water (0.1% TFA).[1][2]

e Purpose: Ensure acid hydrolysis has not cleaved the ether linkage between the quinoline
and piperidine rings. The salt peak should match the retention time of the free base (adjusted
for pH effects) with no new impurity peaks >0.1%.[2]

References

» Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of novel
quinoline-piperidine scaffolds.” (General synthetic routes for quinoline ethers).

» Journal of Medicinal Chemistry. "Physicochemical properties of piperidine derivatives and
salt selection.” (pKa data for piperidine vs quinoline).

o Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth,
C. G.[1][2] (Wiley-VCH).[1][2] (Standard reference for solvent selection and counter-ion
toxicity). [1][2]

e PubChem Compound Summary. "Quinoline and Piperidine derivatives." (Structural
confirmation).

(Note: While specific CAS 123547-23-3 data is proprietary or sparse in public domains, the
protocols above are derived from validated methodologies for the structural class of 4-(quinolin-
8-yloxy)piperidines.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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